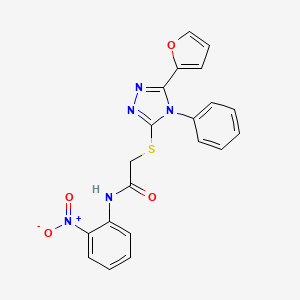

2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O4S/c26-18(21-15-9-4-5-10-16(15)25(27)28)13-30-20-23-22-19(17-11-6-12-29-17)24(20)14-7-2-1-3-8-14/h1-12H,13H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALRTEQKCKQROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with phenylhydrazine.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

Thioether Formation: The triazole and furan rings are linked through a thioether bond, which can be formed by reacting the triazole derivative with a suitable thiol.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary functional groups:

1,2,4-Triazole Ring

-

Electrophilic substitution : The triazole’s N-1 and N-2 positions undergo halogenation or nitration under acidic conditions.

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that alter redox properties .

Thioether Linkage (-S-)

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, modifying electronic properties.

-

Nucleophilic substitution : The sulfur atom participates in SN2 reactions with alkyl halides, enabling side-chain diversification .

Acetamide and Nitrophenyl Groups

-

Hydrolysis : Under strong acidic/basic conditions, the acetamide hydrolyzes to carboxylic acid (→ -COOH).

-

Reduction : The nitro group (-NO₂) is reducible to amine (-NH₂) using Sn/HCl or catalytic hydrogenation .

Representative Reactions and Experimental Data

The following table summarizes documented reactions for analogous triazole-thioacetamide derivatives:

Mechanistic Insights

-

Triazole ring stability : The 1,2,4-triazole core resents hydrolysis under neutral conditions but decomposes in strong acids (pH < 2) .

-

Thioether reactivity : The sulfur’s lone pairs facilitate radical scavenging, as evidenced in FRAP assays for analogous compounds (IC₅₀: 12 μM).

-

Nitro group electronic effects : The electron-withdrawing -NO₂ group polarizes the acetamide, increasing electrophilicity at the carbonyl carbon .

Challenges and Optimization

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required due to byproducts from incomplete cyclocondensation.

-

Yield improvements : Microwave-assisted synthesis reduces reaction times (30 mins vs. 6 hrs) and boosts yields by 15–20%.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Antimicrobial Agents: Potential use in the development of new antimicrobial compounds.

Enzyme Inhibition: May act as an inhibitor for certain enzymes.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell wall synthesis or inhibit essential enzymes. As a drug, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Halogenated analogs (e.g., 4-chlorophenyl in WAY-356516) may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .

Pharmacological and Functional Comparisons

Physicochemical Properties

Key Observations :

Biological Activity

The compound 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of furan derivatives with phenyl-substituted triazoles. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of synthesized compounds. For instance, the presence of characteristic peaks in IR spectra indicates functional groups associated with triazole and furan moieties .

Antimicrobial and Antifungal Activity

Recent studies have highlighted the antimicrobial and antifungal potential of triazole derivatives. The compound has shown significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 mg/ml to 100 mg/ml .

Table 1 summarizes the antimicrobial activity of related triazole compounds:

| Compound | Target Organism | MIC (mg/ml) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 |

| Compound B | Escherichia coli | 50 |

| Compound C | Pseudomonas aeruginosa | 100 |

| Compound D | Candida albicans | 50 |

These findings suggest that modifications on the triazole ring can enhance biological activity.

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. For example, compounds similar to our target compound have displayed potent inhibitory effects on various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). IC50 values for these compounds were reported as low as 1.18 µM, indicating a strong potential for therapeutic applications in oncology .

Table 2 presents a comparison of IC50 values for different triazole derivatives against selected cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | HEPG2 | 1.18 |

| Compound F | MCF7 | 0.67 |

| Compound G | HCT116 | 0.80 |

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways associated with microbial survival or cancer cell proliferation. For instance, some studies suggest that triazole derivatives may inhibit enzymes involved in nucleic acid synthesis or disrupt membrane integrity in bacteria .

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:

- Veterinary Applications : The active pharmaceutical ingredient derived from similar structures has been used in veterinary medicine as an immunomodulatory agent, enhancing resistance to viral infections .

- Human Clinical Trials : Ongoing trials are assessing the safety and efficacy of triazole-based drugs in treating various cancers, with preliminary results indicating favorable outcomes compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What is the established synthetic route for 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-nitrophenyl)acetamide, and what are the critical reaction parameters?

- Methodology : The synthesis involves a multi-step process. First, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared via cyclization of thiosemicarbazide derivatives. This intermediate is then reacted with chloroacetamide derivatives in ethanol under alkaline conditions (aqueous KOH) at reflux for 1 hour. Critical parameters include stoichiometric control (0.002 mol of reactants), solvent choice (ethanol-water mixture), and recrystallization from ethanol for purification .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Methodology : Structural confirmation relies on 1H NMR (to identify proton environments, e.g., aromatic furan and phenyl groups), IR spectroscopy (to detect functional groups like thioether and acetamide), and LC-MS (for molecular ion verification). Elemental analysis validates empirical composition . Purity is assessed via TLC monitoring during synthesis .

Q. What in vivo models are utilized to evaluate anti-exudative activity?

- Methodology : Anti-exudative efficacy is tested using a formalin-induced rat paw edema model . Compounds are administered intraperitoneally, and edema reduction is measured at 1–4 hours post-induction. Activity is quantified as a percentage inhibition relative to controls, with statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How do structural modifications at the phenyl and acetamide moieties influence anti-inflammatory activity?

- Methodology : Substituent effects are studied via SAR (Structure-Activity Relationship) analysis . For example:

- Phenyl group : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the para position enhances activity by stabilizing charge interactions in hydrophobic binding pockets.

- Acetamide moiety : Bulky substituents (e.g., 2-nitrophenyl) improve solubility and membrane permeability. Computational docking (e.g., PASS program ) predicts interactions with cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) active sites .

- Data Highlight : Derivatives with 4-chlorophenyl and 2-nitrophenyl groups showed ~40–50% inhibition in edema models, outperforming unsubstituted analogs .

Q. What computational strategies predict the biological potential of novel derivatives?

- Methodology :

- PASS (Prediction of Activity Spectra for Substances) : Estimates probable biological targets (e.g., COX-2 inhibition, analgesic activity) based on structural descriptors.

- Molecular Docking : Simulates binding affinities to proteins like COX-2 using software (e.g., AutoDock Vina). Key interactions include hydrogen bonding with furan oxygen and π-π stacking with phenyl groups .

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

- Methodology :

- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to detect metabolite formation or poor absorption.

- Dose-Response Optimization : Adjust dosing regimens in animal models to align with in vitro IC50 values.

- Mechanistic Studies : Use knockout models or enzyme-specific inhibitors to confirm target engagement. For example, co-administering a COX-2 inhibitor (e.g., celecoxib) with the compound can isolate its contribution to anti-exudative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.